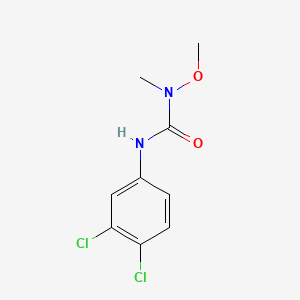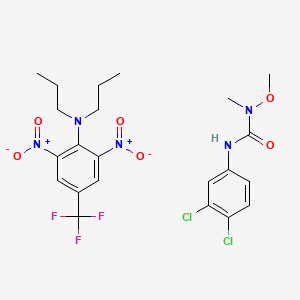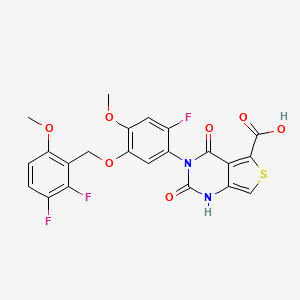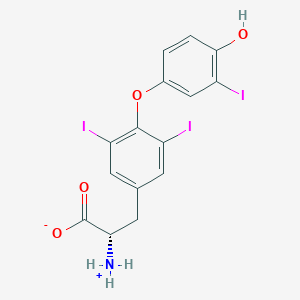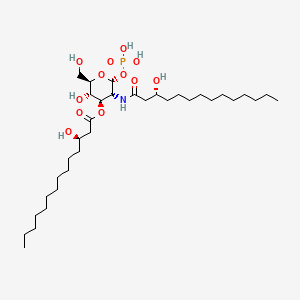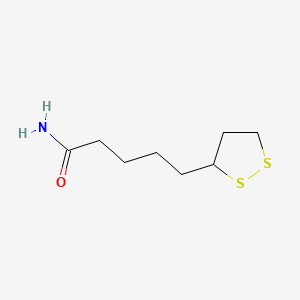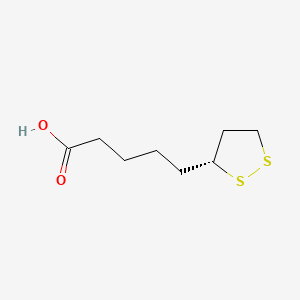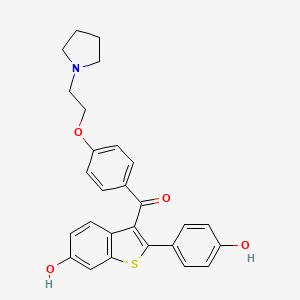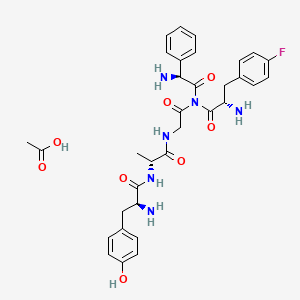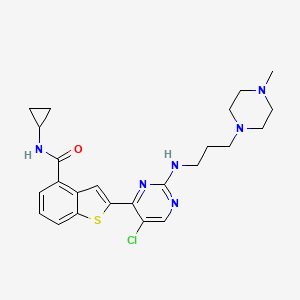
LY2409881 Trihydrochlorid
Übersicht
Beschreibung
This compound is an inhibitor of IkB-kinase (IKK2). Small molecules that inhibit IkB-kinase and NF-κB pathways are potential anti-inflammatory drug candidates .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has been covalently bound to the Jak3 Kinase Domain in a crystal structure . The high degree of structural conservation of the JAK ATP binding pockets has posed a considerable challenge to medicinal chemists .Wissenschaftliche Forschungsanwendungen
Krebsforschung: IKK2-Hemmung
LY2409881 Trihydrochlorid ist ein selektiver Inhibitor der IκB-Kinase β (IKK2), die eine entscheidende Rolle im NF-κB-Signalweg spielt, der oft an der Entstehung von Krebs und der Resistenz gegenüber Therapien beteiligt ist. Durch die Hemmung von IKK2 kann LY2409881 die Aktivität der NF-κB-Untereinheit p65 in Lymphomzellen unterdrücken, was möglicherweise zu einer Verringerung des Tumorwachstums und einer erhöhten Empfindlichkeit gegenüber anderen Behandlungen führt .
Synergistische Medikamentenkombinationen
Studien haben gezeigt, dass LY2409881 in präklinischen Modellen von Lymphomen potent mit Histondeacetylase (HDAC)-Inhibitoren synergisiert. Diese Synergie kann auf die Herunterregulierung der NF-κB-Signalübertragung zurückzuführen sein, was darauf hindeutet, dass LY2409881 Teil von Kombinationstherapien sein könnte, um die Behandlungsergebnisse zu verbessern .
Zytotoxizitätstests
LY2409881 wurde in Zytotoxizitätstests eingesetzt, um seine Auswirkungen auf die Zelllebensfähigkeit, insbesondere in Krebszellen, zu bestimmen. Seine Fähigkeit, IKK2 selektiv zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Kinase bei Zellüberleben und -tod .
Pharmakokinetik und Sicherheitsstudien
Die Verbindung wurde bei Mäusen in verschiedenen Dosierungen (50, 100 und 200 mg/kg) getestet und zeigte eine signifikante Hemmung des Tumorwachstums ohne nachteilige Auswirkungen, was auf ein günstiges Sicherheitsprofil für die weitere präklinische Entwicklung hindeutet .
Medikamentenresistenzmechanismen
Das Verständnis, wie Krebszellen Resistenzen gegenüber Therapien entwickeln, ist entscheidend für die Verbesserung von Behandlungsstrategien. LY2409881 kann verwendet werden, um die Rolle der NF-κB-Signalübertragung bei Medikamentenresistenzmechanismen zu untersuchen.
Der neuartige IKK2-Inhibitor LY2409881 synergisiert stark mit Histondeacetylase-Inhibitoren
Wirkmechanismus
Target of Action
LY2409881 trihydrochloride is a selective inhibitor of IκB kinase β (IKK2), with an IC50 value of 30 nM . IKK2 is a key component of the NF-κB signaling pathway, which plays a crucial role in regulating immune response, inflammation, cell survival, and proliferation .
Mode of Action
LY2409881 trihydrochloride effectively inhibits the activation of NF-κB induced by TNFα . It does this by inhibiting IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins. This inhibition keeps NF-κB proteins sequestered in the cytoplasm, preventing them from translocating to the nucleus and activating gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by LY2409881 is the NF-κB signaling pathway. By inhibiting IKK2, LY2409881 prevents the activation of NF-κB, thereby downregulating the expression of NF-κB target genes involved in inflammation, immune response, cell proliferation, and survival .
Result of Action
LY2409881 causes concentration- and time-dependent growth inhibition and apoptosis in lymphoma cells . The cytotoxicity of LY2409881 correlates with the overall activation status of NF-κB . It has been shown to have a significant inhibitory effect on tumor growth in mouse models .
Action Environment
The efficacy and stability of LY2409881 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. It has been observed that LY2409881 potently synergizes with histone deacetylase inhibitors in preclinical models of lymphoma, leading to a marked downregulation of NF-κB . .
Biochemische Analyse
Biochemical Properties
LY2409881 trihydrochloride interacts with IKK2, a key enzyme in the NF-κB signaling pathway . By inhibiting IKK2, LY2409881 trihydrochloride prevents the activation of NF-κB, a transcription factor that regulates genes involved in inflammation and cell survival . This interaction is highly selective, with the compound showing over 10-fold selectivity for IKK2 over IKK1 and other common kinases .
Cellular Effects
In cellular models, LY2409881 trihydrochloride has been shown to inhibit the activation of NF-κB, leading to a decrease in the expression of NF-κB target genes . This can influence various cellular processes, including cell proliferation, apoptosis, and inflammation . For instance, in the ovarian cancer cell line SKOV3, LY2409881 trihydrochloride demonstrated moderate cytotoxicity .
Molecular Mechanism
The molecular mechanism of action of LY2409881 trihydrochloride involves the inhibition of IKK2, which prevents the phosphorylation and subsequent degradation of IκB proteins . This allows IκB to bind and sequester NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY2409881 trihydrochloride have been observed to be both concentration- and time-dependent .
Dosage Effects in Animal Models
In animal models, LY2409881 trihydrochloride has been shown to inhibit tumor growth at doses of 50, 100, and 200 mg/kg . The compound was well-tolerated at these doses, with no severe morbidity or mortality observed .
Metabolic Pathways
Given its mechanism of action, it likely interacts with the enzymes involved in the NF-κB signaling pathway .
Transport and Distribution
Given its mechanism of action, it is likely that it needs to enter cells to exert its effects on IKK2 and NF-κB .
Subcellular Localization
Given its mechanism of action, it is likely that it acts in the cytoplasm, where IKK2 and IκB are located .
Eigenschaften
IUPAC Name |
2-[5-chloro-2-[3-(4-methylpiperazin-1-yl)propylamino]pyrimidin-4-yl]-N-cyclopropyl-1-benzothiophene-4-carboxamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6OS.3ClH/c1-30-10-12-31(13-11-30)9-3-8-26-24-27-15-19(25)22(29-24)21-14-18-17(4-2-5-20(18)33-21)23(32)28-16-6-7-16;;;/h2,4-5,14-16H,3,6-13H2,1H3,(H,28,32)(H,26,27,29);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXCRLAGBWKVPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=NC=C(C(=N2)C3=CC4=C(C=CC=C4S3)C(=O)NC5CC5)Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl4N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




